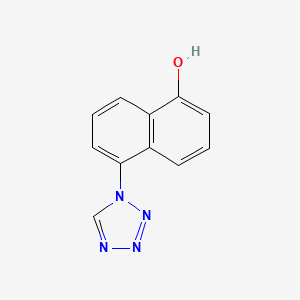

5-(1H-tetrazol-1-yl)-1-naphthol

CAS No.:

Cat. No.: VC18286232

Molecular Formula: C11H8N4O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N4O |

|---|---|

| Molecular Weight | 212.21 g/mol |

| IUPAC Name | 5-(tetrazol-1-yl)naphthalen-1-ol |

| Standard InChI | InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H |

| Standard InChI Key | FYCYWZROLGBZMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3 |

Introduction

Structural Characteristics and Nomenclature

Key Structural Features:

-

Naphthalene Core: A fused bicyclic aromatic system (C₁₀H₈) with delocalized π-electrons.

-

Hydroxyl Group (-OH): Positioned at carbon 1, enabling hydrogen bonding and acidity (pKa ~9–10) .

-

Tetrazole Ring (C₁N₄H): Attached via a nitrogen atom at carbon 5, contributing to dipole interactions and coordination chemistry .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of 5-(1H-tetrazol-1-yl)-1-naphthol is documented, analogous tetrazole-naphthol derivatives are typically prepared via:

Cycloaddition Reactions

Tetrazoles are often synthesized through [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, 1-naphthonitrile could react with sodium azide in the presence of ammonium chloride to yield the tetrazole derivative .

Hypothetical Reaction Pathway:

Post-Functionalization of 1-Naphthol

Direct substitution at position 5 of 1-naphthol could be achieved via electrophilic aromatic substitution (EAS), though steric and electronic factors may necessitate directing groups or catalysts .

Characterization Techniques

-

FTIR: Expected peaks include O-H stretch (~3200 cm⁻¹), N-H stretch (~2500 cm⁻¹, tetrazole), and aromatic C=C stretches (~1600 cm⁻¹) .

-

NMR:

-

XRD: Crystallographic data would reveal planar naphthalene stacking and hydrogen-bonding networks .

Physicochemical Properties

Physical Properties (Table 1)

Key Observations:

-

The tetrazole group increases polarity, reducing hydrophobicity (lower LogP) compared to 1-naphthol .

-

Thermal stability is likely lower than 1-naphthol due to tetrazole ring decomposition above 250°C .

Chemical Reactivity

-

Acid-Base Behavior: The hydroxyl group (pKa ~9.3) deprotonates in basic media, forming a phenoxide ion. The tetrazole N-H (pKa ~4–5) can act as a weak acid .

-

Coordination Chemistry: The tetrazole nitrogen atoms can bind to metal ions (e.g., Ni²⁺, Co²⁺), enabling MOF synthesis .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Naphthalene-tetrazole ligands, such as 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz), form porous MOFs with metals like nickel . These materials exhibit:

-

Surface areas up to 450 m²/g.

-

Gas adsorption capacities (e.g., CO₂: 2.8 mmol/g at 298 K).

-

Catalytic activity in polymer composites (e.g., polycarbonate toughening) .

Polymer Modification

Incorporating 5-(1H-tetrazol-1-yl)-1-naphthol into polymers could enhance thermal stability and mechanical properties via hydrogen bonding and π-π interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume